molecular formula C8H10N2O3S B13643544 2-((4-Amino-3-cyano-2-oxopent-3-en-1-yl)thio)acetic acid

2-((4-Amino-3-cyano-2-oxopent-3-en-1-yl)thio)acetic acid

Cat. No.: B13643544
M. Wt: 214.24 g/mol
InChI Key: NGAIQVYKUDLMAZ-WAYWQWQTSA-N
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Description

2-((4-Amino-3-cyano-2-oxopent-3-en-1-yl)thio)acetic acid is an organic compound with the molecular formula C8H10N2O3S This compound is characterized by the presence of an amino group, a cyano group, and a thioacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Amino-3-cyano-2-oxopent-3-en-1-yl)thio)acetic acid typically involves the reaction of cyanoacetanilide with phenyl isothiocyanate in a solvent such as dimethylformamide (DMF) containing a base like potassium hydroxide. The intermediate product undergoes further reactions to yield the final compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-((4-Amino-3-cyano-2-oxopent-3-en-1-yl)thio)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amino and cyano groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((4-Amino-3-cyano-2-oxopent-3-en-1-yl)thio)acetic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Cyanoacetanilide: A precursor in the synthesis of 2-((4-Amino-3-cyano-2-oxopent-3-en-1-yl)thio)acetic acid.

    Phenyl isothiocyanate: Another precursor used in the synthesis.

    Thioacetic acid derivatives: Compounds with similar structural features and reactivity.

Uniqueness

This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable compound in scientific research.

Properties

Molecular Formula

C8H10N2O3S

Molecular Weight

214.24 g/mol

IUPAC Name

2-[(Z)-4-amino-3-cyano-2-oxopent-3-enyl]sulfanylacetic acid

InChI

InChI=1S/C8H10N2O3S/c1-5(10)6(2-9)7(11)3-14-4-8(12)13/h3-4,10H2,1H3,(H,12,13)/b6-5-

InChI Key

NGAIQVYKUDLMAZ-WAYWQWQTSA-N

Isomeric SMILES

C/C(=C(\C#N)/C(=O)CSCC(=O)O)/N

Canonical SMILES

CC(=C(C#N)C(=O)CSCC(=O)O)N

Origin of Product

United States

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